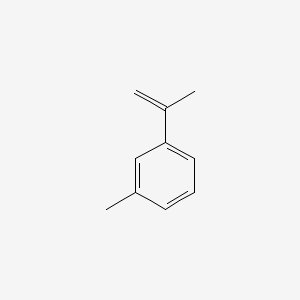

alpha,3-Dimethylstyrene

Descripción

Contextualizing alpha,3-Dimethylstyrene within Styrenic Hydrocarbons Research

Styrenic hydrocarbons are a class of organic compounds that contain a vinyl group attached to a benzene (B151609) ring. The parent compound, styrene (B11656), is a cornerstone of the polymer industry, being the monomer for polystyrene and numerous copolymers. Research into styrenic derivatives often focuses on how substituents on the benzene ring or the vinyl group influence polymerization behavior and the properties of the resulting polymer.

This compound fits into this context as a doubly substituted styrene. The alpha-methyl group significantly alters its polymerization characteristics compared to styrene. Like alpha-methylstyrene (B127712), the presence of this group generally lowers the ceiling temperature for polymerization, a critical parameter in polymer synthesis. The additional methyl group on the aromatic ring at the meta position further modifies its electronic properties and steric profile, distinguishing it from other isomers such as alpha,4-dimethylstyrene. In pyrolysis studies of materials like styrene-butadiene rubber, alpha-methylstyrene is identified as a key intermediate, and understanding its hydrogenation and subsequent reactions is crucial for analyzing decomposition mechanisms. nih.gov Research into the cationic polymerization of substituted styrenes, such as p-methylstyrene, provides insight into the reaction mechanisms, which are sensitive to the solvent environment and initiator systems used. nih.govnih.gov

Historical Trajectories of Research on Dimethylstyrene Isomers

Early research into dimethylstyrene isomers was driven by the quest for new thermoplastic materials with improved properties over standard polystyrene, particularly higher heat resistance. Studies in the mid-20th century explored the polymerization of various dimethylstyrene isomers, revealing significant differences based on the substitution pattern. google.com

It was discovered that for a dimethylstyrene polymer to be a useful soluble thermoplastic suitable for molding applications with high heat distortion, the monomer had to be of substantial purity. google.com Furthermore, researchers found that not all isomers would yield high molecular weight polymers with desirable properties. For instance, experiments demonstrated that 2,4-dimethylstyrene (B1330402) and 2,5-dimethylstyrene (B1584819) could be polymerized to produce materials with high heat distortion temperatures (107 °C and 106 °C, respectively), a substantial improvement over polystyrene. google.com In contrast, the 3,4-dimethylstyrene isomer produced a polymer with a heat distortion temperature of only 81-82 °C, offering little advantage over polystyrene. google.com Another isomer, 2,6-dimethylstyrene, failed to polymerize into a high molecular weight product at all under the tested conditions, likely due to steric hindrance. google.com This historical work underscored the critical role of isomer structure in determining polymerizability and final material properties, setting the stage for more nuanced investigations into specific isomers like this compound.

Significance of this compound in Advanced Chemical Synthesis and Materials Science

The primary significance of this compound lies in its function as a specialty monomer for creating polymers and copolymers with tailored properties. Its structure allows it to participate in various polymerization reactions, most notably cationic polymerization. orientjchem.org Cationic polymerization is a key method for producing hydrocarbon polymers from vinyl monomers, often employing Lewis acid catalyst systems. orientjchem.orggoogle.com The polymerization mechanism involves initiation, propagation, and termination steps, which can be controlled to influence the polymer's molecular weight and structure. orientjchem.org

Recent studies have focused on developing novel copolymers using dimethylstyrene isomers as substitutes for styrene to create materials with enhanced functionalities. For example, research has been conducted on the synthesis of poly(p,α-dimethylstyrene-co-maleic anhydride) as a potential alternative to well-known styrene-maleic anhydride (B1165640) (SMA) copolymers. researchgate.netrug.nlrug.nl These new copolymers, synthesized via methods like reversible addition-fragmentation chain transfer (RAFT) polymerization, have shown promise as polymeric surfactants, with some evidence suggesting they are slightly more surface-active than their traditional SMA counterparts. researchgate.netrug.nlrug.nl The ability to fine-tune polymer properties by incorporating monomers like this compound is crucial for developing advanced materials for applications such as emulsifiers and dispersants. researchgate.netrug.nl

Table 1: Comparative Properties of this compound and Related Compounds

| Property | This compound | alpha-Methylstyrene | alpha,4-Dimethylstyrene |

|---|---|---|---|

| CAS Number | 1124-20-5 avantorsciences.com | 98-83-9 | 1195-32-0 chemicalbook.com |

| Molecular Formula | C₁₀H₁₂ avantorsciences.com | C₉H₁₀ | C₁₀H₁₂ chemicalbook.com |

| Molecular Weight | 132.21 g/mol avantorsciences.com | 118.18 g/mol | 132.20 g/mol sigmaaldrich.com |

| Boiling Point | ~189.15 °C | ~165 °C | 186-189 °C chemicalbook.com |

| Density | 0.9010 g/cm³ | ~0.91 g/cm³ (estimated) | 0.904 g/mL at 25 °C chemicalbook.com |

Current Research Frontiers and Emerging Applications of this compound

Current research is exploring novel and sustainable routes for synthesizing styrenic monomers, including dimethylstyrene isomers. One promising frontier is the conversion of biomass into high-value chemicals. For instance, D-limonene, a monoterpene available from citrus fruit waste, can be catalytically converted to p,α-dimethylstyrene. rsc.orgabo.fi This provides a renewable pathway to a valuable monomer, aligning with the principles of green chemistry. The process typically involves dehydrogenation using palladium catalysts with an oxidant like copper chloride. rsc.orgabo.fi

Beyond synthesis, this compound has been identified as a naturally occurring volatile compound in the essential oils of certain plants. It has been detected in the roots of Angelica dahurica, a plant used in traditional medicine, and in the wood essential oil of Phoebe bournei. nih.govfrontiersin.org The presence of this compound in these natural sources opens up avenues for research into its biological activities and potential applications in fields like fragrance or pharmaceuticals, although such applications are still in the exploratory phase. The compound has also been noted for its role in the flavor profile of certain foods and beverages, where its degradation can lead to off-flavors. nih.govjfda-online.com

Advanced polymerization techniques continue to be a major research focus. The development of controlled or "living" polymerization methods, such as living cationic polymerization, allows for precise control over the polymer architecture. acs.org These methods are being applied to styrenic monomers to create well-defined polymers and copolymers for high-performance applications.

Table 2: Selected Research Findings on Dimethylstyrene Isomers

| Research Focus | Isomer(s) Studied | Key Finding | Reference(s) |

|---|---|---|---|

| Polymer Heat Distortion | 2,4- and 2,5-Dimethylstyrene | Polymers exhibit high heat distortion temperatures (>106 °C), superior to polystyrene. | google.com |

| Copolymer Synthesis | p,α-Dimethylstyrene | Successfully copolymerized with maleic anhydride via RAFT to create novel amphiphilic copolymers. | researchgate.netrug.nl |

| Renewable Synthesis | p,α-Dimethylstyrene | Synthesized selectively from D-limonene using a palladium catalyst system. | rsc.org |

| Natural Occurrence | α,3-Dimethylstyrene | Identified as a volatile component in the essential oil of Phoebe bournei wood. | frontiersin.org |

| Polymerization Failure | 2,6-Dimethylstyrene | Did not polymerize to a high molecular weight product, likely due to steric hindrance. | google.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-3-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8(2)10-6-4-5-9(3)7-10/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTQHVKTTBLFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150027 | |

| Record name | m,alpha-Dimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-20-5 | |

| Record name | m-Cymenene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Isopropenyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m,alpha-Dimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m,α-dimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-M-TOLYLPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EY8GVM0DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Alpha,3 Dimethylstyrene

Biomass-Derived Synthetic Routes for alpha,3-Dimethylstyrene

The conversion of biomass into this compound represents a significant advancement in green chemistry, offering a sustainable alternative to conventional synthesis methods. Key among these innovative approaches is the catalytic dehydrogenation of monoterpenes and the prospective upgrading of pyrolytic oils derived from waste biomass.

Catalytic Dehydrogenation of Monoterpenes

A primary and well-documented route for the bio-based synthesis of this compound involves the catalytic dehydrogenation of D-limonene, a monoterpene abundantly found in citrus peel waste. acs.org This process is highly valued for its use of a renewable and readily available feedstock.

The selective conversion of D-limonene to p,α-dimethylstyrene (an isomer of this compound, also known as DMS) is a process that has been the subject of considerable research. acs.orgacs.org The goal is to achieve a high yield of the desired product while minimizing the formation of byproducts. acs.org The reaction involves the dehydrogenation of limonene (B3431351), which can be precisely controlled to favor the formation of DMS. acs.orgacs.org Successful reaction conditions have been identified that allow for the selective formation of DMS from limonene within a timeframe of 2 to 5 hours. acs.orgacs.org This selectivity is crucial as it simplifies the purification process, allowing for the straightforward separation of DMS from unreacted limonene through vacuum distillation. acs.orgacs.org

Palladium-based catalysts are instrumental in the dehydrogenation of limonene to this compound. acs.orgresearchgate.net Various palladium catalysts have been explored for this conversion, with palladium(II) acetate (B1210297) (Pd(OAc)2) and palladium(II) trifluoroacetate (B77799) (Pd(OTFA)2) showing notable efficacy. acs.orgresearchgate.netcore.ac.uk These catalysts facilitate the removal of hydrogen atoms from the limonene molecule, leading to the formation of the aromatic ring structure of dimethylstyrene. researchgate.net The nature of the catalytically active species is a subject of ongoing investigation, with evidence suggesting that the true catalyst may be heterogeneous in nature, possibly involving the formation of palladium nanoclusters. researchgate.net

The choice of palladium catalyst can significantly influence the reaction's selectivity and efficiency. For instance, studies have shown that Pd(OAc)2 can be used to selectively produce DMS from limonene. acs.orgacs.org The catalytic process is thought to involve the formation of a π-allyl intermediate. researchgate.net

The selectivity and yield of the dehydrogenation of limonene to this compound can be significantly enhanced by the use of co-catalysts and oxidants. acs.orgresearchgate.net Copper chloride (CuCl2) is a commonly employed oxidant in this reaction. acs.orgacs.orgresearchgate.net It plays a crucial role in the catalytic cycle, facilitating the reoxidation of the palladium catalyst.

The presence of a non-coordinating base, such as 2,6-lutidine or 2,6-di-tert-butylpyridine, is also vital for improving selectivity towards DMS. acs.orgcore.ac.uk These bases neutralize the hydrochloric acid (HCl) generated during the reaction, which can otherwise lead to the formation of undesired byproducts through isomerization of the exocyclic double bond. acs.org The combination of a palladium catalyst, copper chloride as an oxidant, and a sterically hindered base has been shown to be highly effective for the selective synthesis of DMS. acs.orgcore.ac.uk For example, using Pd(OAc)2 as the catalyst, 2,6-lutidine as the base, and CuCl2 as the oxidant at 120°C, a DMS yield of approximately 40% can be achieved. acs.org

Catalyst Systems and Yields for Limonene Dehydrogenation

| Palladium Catalyst | Co-Catalyst/Oxidant | Base | Temperature (°C) | Yield of this compound (%) |

|---|---|---|---|---|

| Pd(OAc)2 | CuCl2 | 2,6-lutidine | 120 | ~40 |

| Pd(OTFA)2 | CuCl2 | 2,6-di-tert-butylpyridine | Not Specified | High Selectivity (>14:1) |

Reaction temperature is another crucial parameter. The dehydrogenation of limonene is typically carried out at temperatures ranging from 70 to 120°C. acs.orgacs.org By carefully controlling the temperature and other reaction conditions, such as catalyst and oxidant loading, the reaction can be steered towards the selective formation of DMS. acs.org

Upgrading Pyrolytic Oil from Waste Biomass to this compound

The conversion of pyrolytic oil, a liquid product obtained from the pyrolysis of waste biomass, into valuable aromatic compounds is an area of active research. bts.govenergy.gov While the direct synthesis of this compound from pyrolytic oil is not yet a well-established process, the general strategies for upgrading bio-oils to produce aromatics provide a foundation for potential future developments.

Pyrolysis of biomass yields a complex mixture of oxygenated organic compounds. bts.govenergy.gov Upgrading this bio-oil is necessary to improve its properties and convert its components into valuable chemicals. bts.govenergy.gov The primary goal of upgrading is to remove oxygen and increase the hydrocarbon content. energy.gov

Common upgrading techniques include catalytic cracking and hydrodeoxygenation. bts.govenergy.gov Catalytic cracking utilizes catalysts, often zeolites, to break down the large molecules in bio-oil into smaller, more valuable hydrocarbons, including aromatic compounds. mdpi.com Hydrodeoxygenation involves treating the bio-oil with hydrogen in the presence of a catalyst to remove oxygen in the form of water. energy.gov

While current research on pyrolytic oil upgrading primarily focuses on the production of benzene (B151609), toluene, and xylenes (B1142099) (BTX), it is conceivable that future advancements in catalyst design and process optimization could enable the selective synthesis of more complex aromatic molecules like this compound. acs.org This would likely involve a multi-step process, potentially including an initial upgrading stage to produce a stream rich in specific aromatic precursors, followed by a subsequent catalytic conversion to yield the final this compound product.

Utilization of Metal Ilmenites (e.g., NiTiO3, CoTiO3) as Catalysts

Selective Formation in Pyrolysis Processes

Pyrolysis represents a method for the thermal decomposition of materials at elevated temperatures in an inert atmosphere. The selective formation of a specific isomer like this compound during such a process is highly dependent on the feedstock, catalyst, and reaction conditions. While pyrolysis has been investigated for producing a range of aromatic compounds, detailed studies focusing on the selective generation of this compound are limited. The synthesis of its isomer, p,α-dimethylstyrene, is more commonly cited as a product from the pyrolysis of waste tires, where it is formed as a dehydrogenation product of limonene.

Production from Bio-Derived Intermediates (e.g., p-Cymene)

The synthesis of styrenic monomers from renewable, bio-derived intermediates is a key area of green chemistry. A well-documented pathway is the catalytic dehydrogenation of p-cymene (B1678584), which is readily obtainable from monoterpenes like limonene, to produce p,α-dimethylstyrene. google.com This reaction is typically carried out at high temperatures (500-700°C) in the presence of a catalyst, such as iron oxide. google.com

Applying this logic to the meta-isomer, the corresponding bio-derived intermediate would be m-cymene (B53747). Theoretically, the catalytic dehydrogenation of m-cymene would yield this compound. However, while the dehydrogenation of p-cymene is extensively researched, specific studies and established protocols for the efficient catalytic dehydrogenation of m-cymene to selectively yield this compound are not as prevalent in the scientific literature.

Conventional Synthetic Approaches to this compound

Dimerization Reactions

Dimerization reactions typically involve the joining of two identical molecules to form a single, larger molecule (a dimer). In the context of styrene (B11656) chemistry, these reactions are commonly associated with the oligomerization or polymerization of a styrene monomer, rather than a method for its synthesis. Therefore, dimerization is not a conventional or documented synthetic pathway for the production of this compound from smaller precursors.

Dehydration Reactions

A primary and effective conventional method for synthesizing this compound is through the acid-catalyzed dehydration of a tertiary alcohol precursor. This reaction follows a standard elimination mechanism.

The specific precursor for this synthesis is 2-(3-methylphenyl)propan-2-ol . nist.govchemicalbook.comnih.gov When this alcohol is heated in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), it undergoes an E1 elimination reaction. study.comchemguide.co.uk

The mechanism proceeds in three key steps:

Protonation of the Hydroxyl Group : The acid catalyst protonates the hydroxyl (-OH) group of the alcohol, converting it into a good leaving group (H₂O). study.com

Formation of a Carbocation : The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. study.com

Deprotonation : A base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and yielding the final product, this compound. chemguide.co.uk

| Reactant | Catalyst | Conditions | Product |

| 2-(3-methylphenyl)propan-2-ol | Conc. H₂SO₄ or H₃PO₄ | Heat | This compound |

Precursor Chemistry and Derivatization

The successful synthesis of this compound relies on the availability of suitable precursors. The chemistry involved often includes well-established organometallic and olefination reactions.

Grignard Reaction for Alcohol Precursor Synthesis: The tertiary alcohol, 2-(3-methylphenyl)propan-2-ol, required for the dehydration reaction can be readily synthesized using a Grignard reaction. This involves the reaction of a ketone, 3-methylacetophenone , with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) . The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

Wittig Reaction for Direct Olefination: An alternative and more direct route to this compound is the Wittig reaction. masterorganicchemistry.comwikipedia.orglibretexts.org This powerful olefination method converts a ketone directly into an alkene. thermofisher.com In this pathway, 3-methylacetophenone is treated with a phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂) . The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then decomposes to form the desired alkene (this compound) and a stable byproduct, triphenylphosphine (B44618) oxide (Ph₃P=O). wikipedia.org

The Wittig reagent is typically prepared in situ by deprotonating a phosphonium salt (methyltriphenylphosphonium bromide) with a strong base. libretexts.org

| Synthetic Pathway | Key Precursor(s) | Reagent(s) | Intermediate/Product |

| Grignard/Dehydration | 3-Methylacetophenone | 1. CH₃MgBr2. H₃O⁺3. H₂SO₄, Heat | 2-(3-methylphenyl)propan-2-ol (Intermediate) then this compound |

| Wittig Reaction | 3-Methylacetophenone | Methylenetriphenylphosphorane (Ph₃P=CH₂) | This compound |

Advanced Catalytic Systems for this compound Synthesis

Modern synthetic routes for styrenic compounds, including this compound, increasingly rely on sophisticated catalytic systems to control reaction pathways and product distribution. The choice of catalyst—whether homogeneous or heterogeneous—and its specific design are critical factors in the success of the synthesis.

Heterogeneous catalysis is fundamental to the sustainable production of chemicals, offering significant advantages in catalyst recovery and reuse, which simplifies product purification and minimizes waste. frontiersin.org These solid catalysts are integral to green manufacturing processes, reducing the risk of secondary pollution. frontiersin.org The development of heterogeneous catalysts for reactions involving styrenic molecules often involves solid acids, such as zeolites and silica-alumina, which can facilitate key reaction steps like alkylation or dimerization. The recyclability of these catalysts is a key feature that enables more environmentally and economically sound industrial applications. frontiersin.org

The effectiveness of a heterogeneous catalyst is intrinsically linked to its physical and chemical properties. Key design elements include the catalyst's porous structure and the strength of its acid sites, which directly influence both catalytic activity and selectivity. researcher.life For instance, in the related dimerization of α-methylstyrene, the selectivity towards specific products is governed by the porous structure of heterogeneous catalysts like silicophosphate. researcher.liferesearchgate.net

Catalyst design also focuses on ensuring stability and preventing the leaching of active components. One advanced strategy involves immobilizing molecular catalysts onto a solid support, such as silica, using robust linkers. aist.go.jp This approach helps to maintain the catalyst's integrity and prevents contamination of the final product. aist.go.jp The relationship between structure and activity is a guiding principle in developing catalysts that are not only active but also highly selective for the desired product, minimizing the formation of unwanted byproducts.

Table 1: Factors in Heterogeneous Catalyst Design and Their Impact on Activity

| Catalyst Feature | Design Strategy | Impact on Synthesis |

|---|---|---|

| Active Sites | Control acid site strength and distribution | Determines primary catalytic activity and reaction rate. researcher.life |

| Porous Structure | Synthesize materials with specific pore sizes (e.g., mesoporous Al-MCM-41) | Influences selectivity by controlling reactant access to active sites. researchgate.netaist.go.jp |

| Catalyst Stability | Immobilize active species on robust supports (e.g., silica) | Prevents leaching of metal components and allows for catalyst reuse. aist.go.jp |

| Recoverability | Incorporate magnetic nanoparticles | Enables easy separation of the catalyst from the reaction mixture using an external magnet. aist.go.jp |

The application of green chemistry principles is paramount in the modern synthesis of this compound. The core of this approach is to design chemical processes that minimize or eliminate the use and generation of hazardous substances. sigmaaldrich.com

The twelve principles of green chemistry provide a framework for this design:

Prevention : It is preferable to prevent waste than to treat it after it has been created. yale.edumsu.edu The use of recyclable heterogeneous catalysts directly supports this principle by reducing spent catalyst waste.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. yale.edu Catalytic routes are often designed for high atom economy.

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances with little or no toxicity. sigmaaldrich.comskpharmteco.com

Catalysis : Catalytic reagents are superior to stoichiometric reagents because of their ability to be used in small amounts and be recycled. yale.edu This is a cornerstone of sustainable synthesis.

Design for Energy Efficiency : Energy requirements should be minimized by conducting syntheses at ambient temperature and pressure whenever possible. yale.edu The development of highly active catalysts can help lower the energy demands of a reaction.

Use of Renewable Feedstocks : Raw materials should be renewable rather than depleting. yale.edu

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.com

By adhering to these principles, the synthesis of this compound can be made more sustainable and environmentally benign.

The mechanism of styrene derivative synthesis can differ significantly between homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, the catalyst is dissolved in the reaction medium, leading to high activity and selectivity, which can be influenced by the nature of the anion. researcher.liferesearchgate.net For example, in acid-catalyzed reactions of α-methylstyrene, sulfuric acid acts as an effective homogeneous catalyst. researchgate.net

In contrast, heterogeneous catalysts function at the interface between phases. The reaction mechanism is dictated by the catalyst's surface properties, such as its porous structure and the nature of its active sites. frontiersin.org For solid acid catalysts, the reaction proceeds through the adsorption of reactants onto the active sites on the catalyst surface, followed by surface reactions and subsequent desorption of the products. frontiersin.org The constrained environment within the pores of a heterogeneous catalyst, such as a zeolite or silicophosphate, can impart shape selectivity, favoring the formation of certain isomers over others—an effect not typically observed in homogeneous systems. researchgate.net This difference is a key advantage of heterogeneous catalysis in controlling product selectivity. researcher.life

Selectivity is a critical aspect of modern organic synthesis, allowing for the precise construction of molecules and their derivatives. mdpi.com

Chemoselectivity refers to the ability to react with one functional group in the presence of others.

Regioselectivity is the preference for bond formation at one position over another. In the synthesis of substituted styrenes, this can determine the final substitution pattern on the aromatic ring. For example, the dimerization of styrene and α-methylstyrene can theoretically lead to four different cyclic hydrocarbons, and controlling the regioselectivity is key to obtaining a single desired product like 1,1,3-trimethyl-3-phenylindane. epa.gov

Stereoselectivity is the preference for the formation of one stereoisomer over another.

Achieving high levels of chemo-, regio-, and stereoselectivity in the synthesis of this compound and its derivatives requires careful selection of the catalyst and reaction conditions. mdpi.com The catalyst's structure can direct the approach of reactants, leading to a specific orientation and, consequently, a desired isomer. While detailed studies on the selective synthesis of this compound are specific, the principles derived from related reactions, such as cycloadditions, highlight the importance of catalyst control in determining the reaction outcome. researchgate.net

Heterogeneous Catalysis Development for Sustainable Production

Optimization Strategies for Synthetic Yield and Selectivity

Optimizing the synthesis of this compound involves manipulating various reaction parameters to maximize the yield of the desired product while minimizing the formation of byproducts. Key variables include temperature, pressure, reaction time, and the ratio of reactants to the catalyst.

Table 2: Effect of Reaction Parameters on α-Methylstyrene Dimerization (Illustrative Data)

| Parameter | Condition | α-Methylstyrene Conversion (%) | Selectivity for Dimer (%) | Selectivity for Trimer (%) |

|---|---|---|---|---|

| Temperature | Low | Moderate | High | Low |

| High | High | Decreases | Increases | |

| Catalyst Amount | Low | Low | High | Low |

| High | High | Moderate | High |

This table is based on trends observed in the catalytic dimerization of α-methylstyrene, a reaction analogous to potential synthetic routes for related compounds. researchgate.net

The data illustrates a common challenge in synthesis optimization: conditions that favor high conversion may not favor high selectivity. A systematic approach, often employing experimental design methodologies, is required to identify the optimal process window where both yield and selectivity are maximized.

Catalyst Selection and Loading

The choice of catalyst is critical for achieving high conversion rates and selectivity in the dehydrogenation of cymene isomers. While specific studies detailing catalyst loading for this compound are not prevalent, the established methodologies for the closely related alpha,para-dimethylstyrene synthesis provide a clear indication of effective catalytic systems.

Iron oxide-based catalysts are a primary choice for this type of reaction. google.com Specifically, the active form is iron(II,III) oxide (Fe₃O₄), which can be derived from the in-situ reduction of commercially available iron(III) oxide (Fe₂O₃) catalysts. google.com This reduction can be performed by conditioning the catalyst in the reactor under a hydrogen-rich atmosphere before introducing the main feedstock. google.com To enhance performance and stability, these iron oxide catalysts are often improved with promoters, such as potassium. google.com

Another catalyst mentioned for the dehydrogenation of p-cymene involves passing the reactant stream over activated aluminum oxide at high temperatures. chemicalbook.com For other similar dehydrogenation reactions, such as that of isopropyl benzene, mixed catalysts containing magnesium oxide (MgO) have also been investigated. researchgate.net

The loading of the catalyst is a function of the reactor design and desired throughput, defined by parameters like Liquid Hourly Space Velocity (LHSV), which represents the volumetric flow rate of the liquid feed divided by the volume of the catalyst bed.

Table 1: Catalyst Systems for Dehydrogenation of Cymene Isomers

| Catalyst Base | Active Species | Promoters | Commercial Examples |

|---|---|---|---|

| Iron Oxide | Fe₃O₄ (from Fe₂O₃) | Potassium | Girdler G64C, Shell 105 google.com |

Reaction Parameter Optimization (Temperature, Pressure, Time)

Optimizing reaction parameters is essential for maximizing the yield of this compound while minimizing side reactions and catalyst deactivation (coking). The key parameters include temperature, pressure, and reaction time (or space velocity).

Temperature: The dehydrogenation reaction is endothermic and requires high temperatures to proceed favorably. For the synthesis of the para-isomer, the reaction is typically carried out at a temperature in the range of 500 to 700°C, with a preferred range of 520 to 600°C. google.com

Pressure: According to Le Chatelier's principle, lower pressures favor the dehydrogenation reaction, as it results in an increase in the number of moles of gas. The process is preferably operated at pressures between 0.1 and 1 atmosphere. google.com The reaction is conducted in the substantial absence of oxygen to prevent combustion and unwanted side products. google.com

Reaction Time (LHSV): The residence time of the reactants in the catalyst bed is controlled by the Liquid Hourly Space Velocity (LHSV). For cymene dehydrogenation, the LHSV is suitably in the range of 0.1 to 10 hr⁻¹, with a preferred range of 0.1 to 2 hr⁻¹ based on the cymene feed. google.com Steam is typically used as a co-reactant, serving as a heat carrier and helping to reduce coking on the catalyst surface. google.com The molar ratio of steam to cymene in the feed can range from 1.5:1 to 20:1. google.com

Table 2: Optimized Reaction Parameters for Cymene Dehydrogenation

| Parameter | General Range | Preferred Range | Notes |

|---|---|---|---|

| Temperature | 500 - 700 °C | 520 - 600 °C | High temperature is required for this endothermic reaction. google.com |

| Pressure | 0.1 - 10 atm | 0.1 - 1 atm | Lower pressure favors product formation. google.com |

| LHSV | 0.1 - 10 hr⁻¹ | 0.1 - 2 hr⁻¹ | Controls the residence time of the reactants. google.com |

Application of Response Surface Methodology (RSM)

For example, RSM has been successfully used to optimize the dehydrogenation of methylcyclohexane (B89554) over a platinum catalyst in a spray pulse reactor. ijcce.ac.irijcce.ac.ir In that study, a Box-Behnken design was used to investigate the effects of three key variables: temperature, pulse frequency interval, and pulse width. ijcce.ac.ir The methodology allowed for the development of a regression model that could predict the percent conversion of methylcyclohexane.

The application of RSM to the dehydrogenation of m-cymene would involve:

Identifying Key Variables: These would likely be temperature, pressure, and LHSV.

Designing Experiments: Using a statistical design like a Box-Behnken or Central Composite Design (CCD) to explore the parameter space with a limited number of experiments.

Modeling: Fitting the experimental data to a polynomial equation to create a model of the reaction system.

Optimization: Using the model to find the combination of variables that results in the maximum yield of this compound.

This approach allows for the evaluation of interactions between variables and provides a more robust optimization than one-variable-at-a-time experiments. chemmethod.com

Table 3: Illustrative Example of RSM Application in a Dehydrogenation Process (Methylcyclohexane Dehydrogenation)

| Independent Variable | Investigated Range | Optimal Value (Predicted) | Response Variable |

|---|---|---|---|

| Temperature (X₁) | 300 - 400 °C | 389 °C | % Conversion ijcce.ac.ir |

| Pulse Frequency Interval (X₂) | 2 - 14 sec | 14 sec | % Conversion ijcce.ac.ir |

Note: This table is for illustrative purposes to show how RSM is applied and the data does not pertain to this compound synthesis.

Polymerization and Material Science Applications of Alpha,3 Dimethylstyrene

alpha,3-Dimethylstyrene as a Monomer in Polymer Science

Advanced Polymer Architectures and Specialty Materials

While specific research on the synthesis of advanced polymer architectures solely from this compound is limited, the principles of polymer chemistry allow for the theoretical construction of various specialty materials. These architectures, including block copolymers, star-shaped polymers, and hyperbranched polymers, are known to impart unique macroscopic properties derived from their controlled molecular structures.

Block Copolymers: These are macromolecules composed of two or more distinct polymer chains linked together. The synthesis of block copolymers often involves living polymerization techniques, such as anionic polymerization, which allow for the sequential addition of different monomers. For instance, a living poly(this compound) chain could be used to initiate the polymerization of a second monomer, leading to a diblock copolymer. The distinct properties of each block can lead to microphase separation, forming ordered nanostructures with applications in areas like thermoplastic elastomers and nanolithography. The synthesis of block copolymers containing alpha-methylstyrene (B127712) units has been demonstrated, suggesting the feasibility of incorporating this compound into such architectures. researchgate.netharth-research-group.orgosti.govcmu.eduresearchgate.net

Star-Shaped Polymers: These consist of multiple polymer arms radiating from a central core. kpi.ua They can be synthesized via two main approaches: the "arm-first" method, where pre-formed polymer arms are attached to a multifunctional core, and the "core-first" method, where arms are grown from a multifunctional initiator. illinois.edued.ac.uk Star-shaped polymers exhibit lower solution and melt viscosities compared to their linear counterparts of the same molecular weight, which can be advantageous in processing. illinois.edu The synthesis of star-shaped copolymers with three distinct branches has been achieved through a combination of anionic polymerization and coupling reactions, a technique that could potentially be adapted for this compound. kpi.ua

Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules synthesized in a one-pot reaction from an ABm-type monomer, where 'A' and 'B' are reactive groups. cmu.edumdpi.com This approach offers a more straightforward route to dendritic structures compared to the multi-step synthesis of perfect dendrimers. cmu.edu Hyperbranched polymers are characterized by a high density of functional groups, low viscosity, and high solubility. The synthesis of hyperbranched polystyrenes has been achieved through methods like self-condensing vinyl polymerization of functionalized styrene (B11656) monomers, indicating a potential pathway for the creation of hyperbranched poly(this compound). cmu.edumdpi.comnih.gov

Structure-Property Relationships in this compound Derived Polymers

The physical and chemical properties of a polymer are intrinsically linked to the structure of its constituent monomer units. For poly(this compound), the presence of two methyl groups—one on the alpha-carbon of the vinyl group and one on the aromatic ring—is expected to significantly influence its characteristics.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of materials based on their molecular structure. researchgate.net These models establish a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and a specific property of interest. For polymers, QSPR can be a valuable tool for predicting properties like the glass transition temperature (Tg), which is a critical parameter determining the material's application range. researchgate.netlinseis.com

Influence of Monomer Structure on Polymer Characteristics

The structure of the this compound monomer is expected to impart specific characteristics to its corresponding polymer, primarily due to steric and electronic effects.

Steric Effects: The alpha-methyl group introduces significant steric hindrance, which generally increases the rigidity of the polymer backbone. This increased rigidity restricts segmental motion, leading to a higher glass transition temperature (Tg) compared to polystyrene. For instance, the Tg of polystyrene is around 100 °C, and it is known that the Tg of monodisperse polystyrenes is influenced by molecular weight, especially at lower degrees of polymerization. linseis.comhitachi-hightech.comnist.govnih.gov The addition of the alpha-methyl group is a key factor in raising the Tg. The meta-positioned methyl group on the phenyl ring also contributes to steric bulk, further restricting chain mobility and potentially leading to an even higher Tg compared to poly(alpha-methylstyrene). The steric hindrance from the alpha-methyl group is also known to lower the ceiling temperature of polymerization, making polymerization more challenging compared to styrene. acs.org

Advanced Materials and Derivative Products

The chemical modification of polymers derived from this compound opens up possibilities for creating advanced materials with enhanced properties and functionalities. One such modification is hydrogenation.

Hydrogenated Alpha Dimethyl Styrene (HAD) as a Functional Material Precursor

Hydrogenation of the aromatic rings in poly(this compound) would result in a polymer with a saturated cycloaliphatic (cyclohexyl) structure. This transformation would lead to a material with significantly different properties, including improved thermal stability, and weatherability. While specific data on hydrogenated poly(this compound) is scarce, the hydrogenation of alpha-methylstyrene and its dimers is known.

Dimerization and Hydrogenation Processes for HAD Synthesis

The synthesis of a hydrogenated this compound dimer (HAD) would likely involve a two-step process: dimerization of the monomer followed by hydrogenation of the resulting dimer.

Dimerization: The dimerization of alpha-methylstyrene can be achieved using various acid catalysts, such as sulfuric acid or zeolites. wmich.edursc.orgresearchgate.net This process can lead to the formation of both linear and cyclic dimers. wmich.edu The reaction conditions, including the choice of catalyst and solvent, can influence the selectivity towards a particular dimer isomer. wmich.edu It is plausible that similar methods could be applied to dimerize this compound. The rate of dimerization of alpha-methylstyrene has been found to be slower than that of styrene due to steric hindrance effects. ubc.ca

Hydrogenation: The subsequent hydrogenation of the this compound dimer would involve the saturation of the aromatic rings. Catalytic hydrogenation is a common method for this transformation, employing catalysts such as ruthenium on carbon (Ru/C) or rhodium on carbon (Rh/C). google.comgoogle.com Scalable and efficient processes for the hydrogenation of alpha-dimethylstyrene dimers have been developed, achieving high yields without the need for extensive purification. google.comgoogle.com These processes typically involve heating the dimer with the catalyst under a hydrogen atmosphere. google.comgoogle.com Similar conditions could likely be adapted for the hydrogenation of this compound dimers. The hydrogenation of alpha-methylstyrene itself to cumene is a well-established industrial process, though it can be hindered by impurities. google.com The hydrogenation of 2,3-dimethylindole, another substituted aromatic compound, has been successfully achieved using a Ru/Al2O3 catalyst. rsc.org

The resulting hydrogenated this compound dimer would be a saturated, alicyclic compound, which could serve as a precursor for the synthesis of various functional materials, leveraging its enhanced stability and unique molecular structure.

Catalytic Systems for Hydrogenation (e.g., Ru/C, Rh/C)

The hydrogenation of this compound is a crucial process for the synthesis of its saturated counterpart, 3-cumylpropane, a compound with applications in fine chemical synthesis. The selection of an appropriate catalytic system is paramount to achieve high conversion rates and selectivity. Noble metal catalysts, particularly those based on ruthenium (Ru) and rhodium (Rh) supported on carbon (C), are widely recognized for their efficacy in the hydrogenation of various unsaturated compounds, including styrene derivatives.

Supported rhodium catalysts have demonstrated considerable versatility in the hydrogenation of a wide array of functional groups. mdpi.com Specifically, 5% Rh/C has been shown to be effective in controlling selective hydrogenation under desired conditions of time and temperature. mdpi.com This control allows for either partial or complete hydrogenation of unsaturated bonds. mdpi.com For substrates analogous to this compound, such as other alkyl-substituted styrenes, Rh/C catalysts can facilitate the reduction of the vinyl group with high efficiency. The general mechanism involves the adsorption of the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Ruthenium-based catalysts, such as Ru/C, are also highly effective for the hydrogenation of styrenic polymers, indicating their potential for the monomeric counterpart. For instance, RuCl2(PPh3)3 has been successfully used for the quantitative hydrogenation of poly(styrene-co-butadiene). researchgate.net The catalytic performance of ruthenium nanoparticles supported on various materials has been investigated for the hydrogenation of styrene, yielding both ethylbenzene and ethylcyclohexane depending on the reaction conditions. researchgate.net This suggests that Ru/C catalysts can be employed for the selective hydrogenation of the vinyl group in this compound.

The choice between Ru/C and Rh/C can influence the reaction conditions and selectivity. Both catalysts are capable of hydrogenating the vinyl group, and under more forcing conditions, can also hydrogenate the aromatic ring. The catalytic activity and selectivity are influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the solvent used.

Table 1: Comparison of Catalytic Systems for Hydrogenation of Styrenic Compounds

| Catalyst | Typical Substrate | Key Findings |

| Ru/C | Styrene, Poly(styrene-co-butadiene) | Effective for quantitative hydrogenation of vinyl groups. Can also lead to aromatic ring hydrogenation under more severe conditions. researchgate.netresearchgate.net |

| Rh/C | Various functional groups, including alkenes | Allows for controlled selective hydrogenation. Both partial and full hydrogenation can be achieved by tuning reaction time and temperature. mdpi.com |

| Pd/Al2O3 | alpha-Methylstyrene | High conversion to cumene. Catalyst performance can be affected by impurities in the feed stream. google.comresearchgate.net |

| Raney Nickel | alpha-Methylstyrene | Previously used in slurry processes, but largely replaced by fixed-bed processes to prevent loss of aromatics. google.com |

Scalable and Solventless Production Methods

The industrial production of this compound is closely related to the manufacturing processes of vinyltoluene, which is a mixture of methylstyrene isomers. who.intacgih.org A prominent scalable and inherently solventless method for the production of vinyltoluene is the catalytic dehydrogenation of the corresponding ethyltoluene isomers. who.int

This process typically involves the following key steps:

Alkylation: Toluene is reacted with ethylene in the presence of a catalyst, such as aluminum chloride or a zeolite, to produce a mixture of ethyltoluene isomers. epo.orggoogle.com

Dehydrogenation: The resulting ethyltoluene is then passed, often with steam, through a dehydrogenation reactor at elevated temperatures. epo.orggoogle.com This step is catalyzed by metal oxides, with zinc oxide being a commonly used catalyst. who.int The catalytic reaction removes hydrogen from the ethyl group, forming the vinyl group of vinyltoluene. who.int

Purification: The crude vinyltoluene product is subsequently purified through fractional distillation to separate the desired isomers from unreacted starting materials and byproducts. epo.orggoogle.com

This gas-phase catalytic dehydrogenation process is a continuous and scalable method that avoids the use of solvents, making it an environmentally favorable and economically viable approach for large-scale production. The efficiency and selectivity of the process are highly dependent on the catalyst performance, reaction temperature, and pressure. To prevent polymerization of the vinyltoluene during distillation, polymerization inhibitors are often added. google.com

Table 2: Key Parameters in the Production of Vinyltoluene

| Process Step | Key Parameters | Catalyst Examples |

| Alkylation | Temperature, Pressure, Catalyst | Aluminum chloride, Zeolites epo.orggoogle.com |

| Dehydrogenation | Temperature, Steam-to-hydrocarbon ratio, Catalyst | Zinc oxide who.int |

| Purification | Temperature, Pressure, Polymerization inhibitors | Fractional Distillation epo.orggoogle.com |

Development of Polymeric Surfactants

Polymeric surfactants, also known as amphiphilic polymers, are macromolecules composed of both hydrophobic and hydrophilic segments. encyclopedia.pubrug.nl The unique architecture of these molecules allows them to exhibit surface-active properties, making them valuable in a wide range of applications, including as emulsifiers, dispersants, and stabilizers. rug.nlresearchgate.net

The incorporation of this compound into polymer chains can be utilized to create the hydrophobic component of a polymeric surfactant. A well-established method for achieving this is through the copolymerization of this compound with a hydrophilic monomer, such as maleic anhydride (B1165640). rug.nlresearchgate.net

A study on the synthesis of poly(p,alpha-dimethylstyrene-co-maleic anhydride) has demonstrated the potential of dimethylstyrene isomers as a substitute for styrene in creating amphiphilic copolymers. rug.nl The resulting copolymers, after hydrolysis of the maleic anhydride units to maleic acid, exhibit surface-active properties. rug.nl The study found that the dimethylstyrene-based copolymers were slightly more surface-active than their conventional styrene-maleic acid counterparts. rug.nl This suggests that the additional methyl group on the styrene unit can enhance the hydrophobic character of the polymer, leading to improved surfactant performance.

The synthesis of these copolymers can be achieved through controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for precise control over the molecular weight and architecture of the resulting polymer. rug.nl

Table 3: Research Findings on Poly(dimethylstyrene-co-maleic anhydride) Surfactants

| Copolymer | Synthesis Method | Key Findings on Surfactant Properties | Reference |

| Poly(p,alpha-dimethylstyrene-co-maleic anhydride) | RAFT Polymerization, Free Radical Polymerization | After hydrolysis, copolymers exhibit good surface activity. Found to be a valid alternative to traditional styrene-maleic acid copolymers for applications as emulsifiers and dispersants. Slightly more surface active than the styrene-based counterparts. | rug.nl |

Biological Activity and Toxicological Research on Alpha,3 Dimethylstyrene

Metabolic Pathways and Biotransformation Studies of alpha,3-Dimethylstyrene: An Uncharted Territory

Detailed investigations into how the human body processes this compound are sparse. The metabolic fate of this specific compound, including its absorption, distribution, metabolism, and excretion, remains largely uncharacterized.

Cytochrome P450-Mediated Oxidation and Reduction: A Research Gap

The Cytochrome P450 (CYP) superfamily of enzymes is critical in the metabolism of a vast array of foreign compounds. For the related compound styrene (B11656), it is known that CYP enzymes, particularly CYP2E1 and CYP2B6, are involved in its oxidation to styrene oxide. However, specific studies identifying which CYP isozymes are responsible for the oxidation and reduction of this compound, and the efficiency of these reactions, have not been documented. Without such research, the primary metabolic pathways for this compound remain speculative.

Formation of Metabolites (e.g., 3-methylacetophenone, 3-methylcumene): Unconfirmed Pathways

The biotransformation of styrene and other similar compounds typically involves the formation of various metabolites. For instance, the metabolism of some styrene derivatives can lead to the formation of corresponding acetophenones and cumenes. However, there is no direct scientific literature confirming the formation of 3-methylacetophenone and 3-methylcumene as specific metabolites of this compound. The metabolic journey of this compound, from its initial form to its eventual byproducts within the body, is yet to be elucidated through dedicated biotransformation studies.

Cellular and Biochemical Effects of this compound: An Unexplored Landscape

The impact of this compound at the cellular and biochemical level is another area where specific research is wanting. The potential for this compound to induce cellular stress, cause damage, and interfere with cell signaling pathways has not been a subject of focused investigation.

Induction of Oxidative Stress Markers: Data Deficient

Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a common mechanism of toxicity for many chemical compounds. Key markers of oxidative stress include lipid peroxidation products (like malondialdehyde), oxidized proteins, and DNA damage markers (such as 8-hydroxy-2'-deoxyguanosine). There are currently no available studies that have assessed whether exposure to this compound leads to an increase in these or other markers of oxidative stress in biological systems.

Influence on Cellular Damage Pathways: Uninvestigated Area

The potential for this compound to trigger pathways leading to cellular damage, such as apoptosis (programmed cell death) or necrosis, remains an open question. Research into the effects of this compound on cellular integrity, mitochondrial function, and the activation of caspases or other proteins involved in cell death pathways has not been reported.

Activation of Cell Signaling Pathways (e.g., MAPK): No Direct Evidence

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of many cellular processes, including proliferation, differentiation, and stress responses. Various chemical stressors can activate the MAPK pathway, leading to a range of cellular outcomes. However, there is no scientific evidence to date that demonstrates a direct link between exposure to this compound and the activation or inhibition of the MAPK signaling cascade or its downstream targets.

Modulation of Gene Expression (e.g., related to proliferation, apoptosis)

Currently, specific research detailing the modulation of gene expression related to proliferation and apoptosis by this compound is not extensively available in publicly accessible scientific literature. Investigations into how this specific compound interacts with cellular pathways governing cell growth and death have not been a primary focus of published studies.

Role in Flavor Chemistry and Off-Flavor Formation

This compound is a recognized compound in the field of flavor chemistry, primarily known for its role as an off-flavor agent that can arise from the degradation of other naturally occurring flavor compounds.

This compound (referred to in literature as α,p-dimethylstyrene) is a well-documented degradation product of citral, the key flavor component in citrus fruits and lemongrass nih.govjfda-online.comchemistwizards.comresearchgate.net. Citral is an α,β-unsaturated aldehyde that is highly susceptible to degradation, particularly under acidic conditions, and in the presence of heat, light, and oxygen jfda-online.com.

The degradation process involves the acid-catalyzed cyclization of citral to form intermediates like p-cymene-8-ol nih.gov. These intermediates can then undergo dehydration to form several aroma compounds, including α,p-dimethylstyrene, p-cymene (B1678584), p-methylacetophenone, and p-cresol nih.govjfda-online.com. Among these, p-methylacetophenone and p-cresol are considered particularly potent off-flavor compounds jfda-online.com. The formation of α,p-dimethylstyrene contributes to the loss of the desired fresh, lemon-like aroma and the development of undesirable flavors in citrus-containing beverages and food products nih.govjfda-online.com.

Table 2: Formation of this compound

| Precursor Compound | Degradation Process | Key Products | Role of this compound |

|---|

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| p,alpha-Dimethylstyrene |

| alpha-methylstyrene (B127712) |

| alpha-methylstyrene oxide |

| Ames test |

| bromo compound |

| Citral |

| p-cresol |

| p-cymene |

| p-cymene-8-ol |

| p-methylacetophenone |

Contribution to Off-Flavor Profiles

Currently, there is a lack of specific research in the available scientific literature that identifies this compound as a significant contributor to off-flavor profiles in food, beverages, or other products. Its presence is generally documented as a natural volatile constituent rather than a contaminant or source of undesirable taste or aroma.

Natural Occurrence and Biological Emissions

This compound is a naturally occurring monoterpenoid that has been identified as a volatile organic compound (VOC) in several plant species. It contributes to the complex bouquet of aromas found in various fruits and essential oils.

Presence in Essential Oils and Plant Volatiles

Research has confirmed the presence of this compound in a variety of plants. It has been identified as a constituent in the essential oil of Clinopodium gilliesii, a plant native to South America. Furthermore, it is a component of the volatile profile of fruits such as the common grape (Vitis vinifera) and the mandarin orange (Citrus reticulata).

One detailed analysis of the volatile compounds from the fruit pulp of Annona atemoya (atemoya) detected this compound, though as a minor component. Similarly, a study on the essential oil composition of Clinopodium gilliesii leaves reported its presence at a concentration of 0.2%. The concentration of this compound can be influenced by factors such as the specific plant cultivar and environmental conditions like sun exposure.

Below is a summary of plants in which this compound has been identified:

| Plant Species | Common Name | Plant Part Studied | Reported Relative Abundance (%) |

| Annona atemoya | Atemoya | Fruit Pulp | 0.11 |

| Clinopodium gilliesii | N/A | Leaves | 0.2 |

| Citrus reticulata | Mandarin Orange | Fruit | Identified, but abundance varies |

| Vitis vinifera | Common Grape | Fruit | Identified, but abundance varies |

Emission Dynamics in Response to Biological Stress (e.g., Mechanical Injury)

Plants are known to alter their emission of volatile organic compounds in response to various forms of biological stress, including mechanical injury and herbivory. This response can involve the rapid release of stored compounds from specialized tissues or the de novo synthesis of new volatiles. These emissions serve various ecological functions, such as deterring herbivores or signaling to neighboring plants.

While this is a well-established general mechanism for many plant volatiles, specific research detailing the emission dynamics of this compound as a direct and immediate response to biological stressors like mechanical injury is not extensively documented in the current scientific literature. Although it exists as a stored compound in certain plant tissues, its specific role and release patterns under stress conditions have not been a primary focus of published studies.

Computational Chemistry and in Silico Studies of Alpha,3 Dimethylstyrene

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are foundational techniques in computational chemistry used to determine the geometric and electronic properties of alpha,3-Dimethylstyrene. These methods, which range from molecular mechanics to high-level quantum mechanical calculations, provide insights into the molecule's stability, orbital energies, and electron distribution.

Conformational analysis of this compound involves identifying the molecule's stable three-dimensional arrangements and the energy barriers between them. The molecule's key sources of conformational flexibility are the rotation around two single bonds: the bond connecting the isopropenyl group to the benzene (B151609) ring and the bond between the vinyl group and the alpha-methyl group.

The rotation of the isopropenyl group relative to the phenyl ring is subject to steric hindrance from the methyl group at the meta position. While this steric clash is less pronounced than it would be in the ortho-substituted isomer, it still influences the preferred dihedral angle, favoring conformations that minimize repulsion. The most stable conformer is likely one where the vinyl group is nearly coplanar with the benzene ring to maximize π-orbital overlap, which is characteristic of styrenic systems. However, complete planarity may be disrupted to alleviate steric strain. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface for this rotation, identifying the global energy minimum conformation and the energy barriers to rotation.

Frontier Molecular Orbital (FMO) theory is a fundamental framework for predicting the reactivity of a molecule based on the characteristics of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity).

The electronic nature of this compound is influenced by two electron-donating methyl groups. One is attached to the aromatic ring and the other is at the alpha position of the vinyl group. These groups increase the electron density of the π-system, which is expected to raise the energy of the HOMO compared to unsubstituted styrene (B11656). A higher HOMO energy indicates greater nucleophilicity and a higher susceptibility to electrophilic attack. Conversely, the LUMO energy is also affected, and the difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Quantum chemical calculations can precisely determine the energies of these orbitals and map their spatial distribution, highlighting that the electron density in the HOMO is concentrated on the isopropenyl group and the aromatic ring, which are the most probable sites for electrophilic reactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a compound's chemical structure with its biological activity or physical properties. These models rely on molecular descriptors that numerically encode structural features.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. For this compound, key descriptors can be calculated to predict its physicochemical properties.

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface contributions of polar atoms (typically oxygen and nitrogen). As this compound is a hydrocarbon containing only carbon and hydrogen atoms, its TPSA value is 0 Ų.

LogP: The partition coefficient (LogP) represents the ratio of a compound's concentration in an octanol-water mixture, indicating its hydrophobicity. A higher LogP value signifies lower water solubility. The estimated XlogP3-AA value for this compound is 3.7. thegoodscentscompany.com

Rotatable Bonds: This descriptor counts the number of bonds that allow for free rotation, influencing the molecule's conformational flexibility. For this compound, there are two rotatable bonds: the C-C bond linking the isopropenyl group to the ring and the C-C bond of the ring's methyl group.

These and other descriptors are compiled in the table below.

| Descriptor Name | Value/Type | Source |

| Molecular Formula | C₁₀H₁₂ | ChemBK |

| Molecular Weight | 132.21 g/mol | Thermo Fisher Scientific |

| XlogP3-AA | 3.7 | The Good Scents Company thegoodscentscompany.com |

| Topological Polar Surface Area (TPSA) | 0 Ų | Calculated |

| Heavy Atom Count | 10 | Calculated |

| Number of Rotatable Bonds | 2 | Calculated |

| Hydrogen Bond Donor Count | 0 | Calculated |

| Hydrogen Bond Acceptor Count | 0 | Calculated |

These models typically use a combination of molecular descriptors calculated from the monomer's structure, such as constitutional, topological, and quantum-chemical descriptors. An example study on 107 different polystyrenes used stepwise multiple linear regression (MLR) to select the most relevant descriptors for predicting Tg. This demonstrates that theoretical methods can effectively predict polymer properties before their synthesis. A similar methodology could be applied to this compound to predict the thermal and mechanical properties of its corresponding polymer.

| Polymer Example | Descriptors Used in Model | Predicted Property | Reference |

| Poly(3,4-dimethylstyrene) | Topological, Quantum-Chemical | Glass Transition Temperature (Tg) | Redalyc |

| Various Polystyrenes | Constitutional, Topological, Quantum-Chemical | Glass Transition Temperature (Tg) | Redalyc |

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are indispensable for elucidating the detailed mechanisms of chemical reactions. For this compound, these simulations can map out the pathways for reactions such as polymerization or oxidation. Using methods like DFT, researchers can model the entire reaction coordinate, from reactants to products, identifying key intermediates and transition states.

Transition State Characterization

Transition state (TS) theory is fundamental to understanding the kinetics of chemical reactions. Computational methods, particularly DFT, are extensively used to locate and characterize the transition state structures of reactions. This involves identifying a first-order saddle point on the potential energy surface, which corresponds to the highest energy barrier along the reaction coordinate. arxiv.org

While specific studies on the transition state characterization of reactions involving this compound are not extensively documented in the reviewed literature, the principles can be illustrated through related styrene reactions. For instance, in the Fe(III)-catalyzed synthesis of hexahydropyrimidine (B1621009) with α-phenylstyrene, DFT calculations were employed to determine the energy barrier for the C-N bond breaking and hydrogen transfer process, which was found to be 31.1 kcal mol⁻¹ nih.gov. Similarly, in the cyclopropanation of styrene, the Gibbs free energy of the transition state for the nucleophilic attack by styrene was calculated to be 8.8 kcal/mol nih.gov.

For a hypothetical reaction involving this compound, such as an electrophilic addition, computational chemists would model the reactants, products, and the transition state. The key parameters calculated for the transition state would include its geometry (bond lengths and angles of the forming and breaking bonds), vibrational frequencies (where the TS is characterized by a single imaginary frequency), and the activation energy (the energy difference between the reactants and the transition state).

Table 1: Hypothetical Transition State Parameters for an Electrophilic Addition to this compound

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | Value in kcal/mol | The Gibbs free energy barrier for the reaction. |

| Imaginary Frequency | Value in cm⁻¹ | Confirms the structure as a true transition state. |

| Key Bond Distances | Values in Å | Distances of the partially formed/broken bonds at the TS. |

Note: The values in this table are illustrative and would be determined from specific quantum chemical calculations.

Catalytic Cycle Modeling

Computational modeling is invaluable for elucidating complex catalytic cycles. By calculating the energies of all intermediates and transition states in a proposed cycle, researchers can determine the most plausible reaction pathway and identify the rate-determining step. mdpi.com

Studies on related catalytic processes, such as the palladium-catalyzed methoxycarbonylation of styrene, demonstrate the power of this approach. In that study, DFT calculations were used to map out the entire catalytic cycle, including the formation of key intermediates and the activation barriers for each step mdpi.com. The study identified the oxidative addition of methanol (B129727) to the metal center as a crucial step, forming a Pd(IV) intermediate mdpi.com.

For this compound, one could model its polymerization or other catalytic transformations. A hypothetical catalytic cycle for the dimerization of this compound, for example, would involve steps such as:

Initiation: Coordination of the monomer to the catalyst.

Insertion: Insertion of a second monomer unit.

Termination/Product Release: Dissociation of the dimer and regeneration of the catalyst.

Table 2: Illustrative Energetics of a Hypothetical Catalytic Dimerization of this compound

| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| 1 | Catalyst + Monomer | 0.0 |

| 2 | Catalyst-Monomer Complex | -5.2 |

| 3 | Transition State 1 (Insertion) | +15.8 |

| 4 | Catalyst-Dimer Complex | -12.4 |

| 5 | Transition State 2 (Release) | +8.1 |

| 6 | Catalyst + Dimer | -18.7 |

Note: These energy values are hypothetical and serve to illustrate the output of a catalytic cycle modeling study.

Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, typically a protein or nucleic acid. nih.govdovepress.com

While no specific docking studies involving this compound were identified in the searched literature, the methodology can be described. In a typical docking study, a 3D structure of the target protein is obtained, often from experimental methods like X-ray crystallography or NMR spectroscopy. A library of small molecules, which could include this compound, is then computationally "docked" into the active site of the protein.

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and uses a scoring function to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). dovepress.comufms.br Favorable interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, contribute to a better docking score. nih.gov

For this compound, a docking study could be performed to investigate its potential interaction with various enzymes or receptors. The results would indicate whether the compound is likely to bind to a particular biological target and would provide insights into the specific interactions that stabilize the complex.

Table 3: Example Output from a Docking Study of this compound with a Hypothetical Protein Target

| Parameter | Value |

| Docking Score (kcal/mol) | -6.5 |

| Predicted Inhibition Constant (Ki) | Value in µM or nM |

| Key Interacting Residues | Tyr84, Phe210, Leu324 |

| Types of Interactions | Hydrophobic, Pi-Pi stacking |

Note: This data is illustrative. The actual results would depend on the specific protein target and the docking software used.

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Sustainable Synthesis Routes

A primary focus for future research is the establishment of sustainable and economically viable methods for synthesizing alpha,3-Dimethylstyrene. Current research has indicated that p,α-dimethylstyrene could potentially be derived from renewable resources. One suggested pathway involves the catalytic dehydrogenation of p-cymene (B1678584), which can be sourced from biomass. However, this process has not yet been implemented on a large scale. Future work should concentrate on optimizing catalyst systems, improving reaction yields, and designing energy-efficient separation and purification processes. The development of biocatalytic routes or the use of renewable feedstocks represents a significant opportunity to align the production of dimethylstyrene isomers with the principles of green chemistry, reducing reliance on fossil-based precursors.

Design of Advanced Polymeric Materials with Tunable Properties

The incorporation of this compound into polymeric structures opens avenues for creating materials with bespoke properties. Research has demonstrated the synthesis of novel copolymers, such as poly(p,α-dimethylstyrene-co-maleic anhydride), which exhibit potential as effective polymeric surfactants. These materials have shown promise as alternatives to well-known styrene-maleic acid copolymers for applications like emulsifiers and dispersants.

A significant challenge in the polymerization of monomers like p,α-dimethylstyrene is their low ceiling temperature (around 60°C), which complicates traditional polymerization methods. This is due to the methyl group in the alpha position, which stabilizes the resulting radical. Consequently, cationic polymerization is often the most feasible route to obtain polymers of relatively high molecular weight.

Future research should focus on:

Exploring Novel Copolymer Systems: Investigating the copolymerization of this compound with a diverse range of functional monomers to create polymers with tailored thermal, mechanical, and chemical properties.